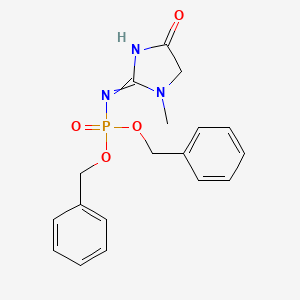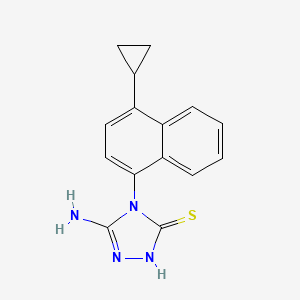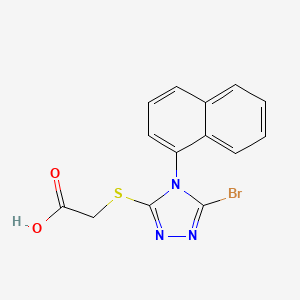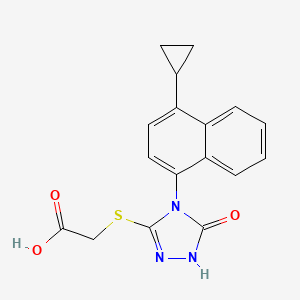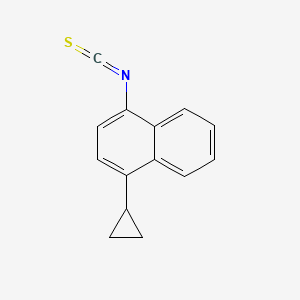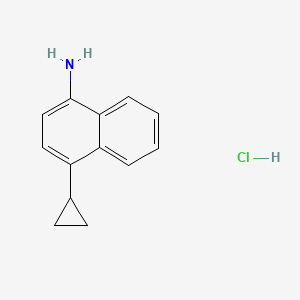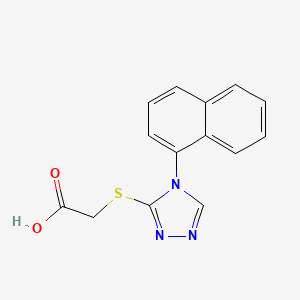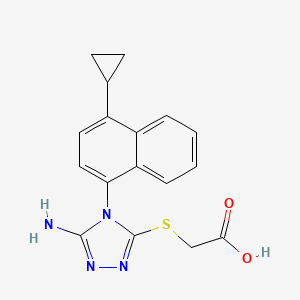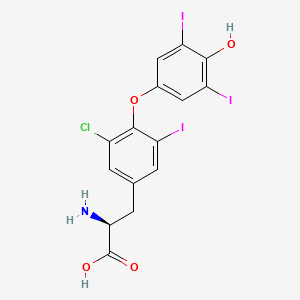
Darifenacin N-Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Darifenacin N-Oxide is a derivative of Darifenacin, a muscarinic receptor antagonist primarily used to treat overactive bladder. This compound is formed through the oxidation of Darifenacin and is considered a potential impurity in commercial preparations of Darifenacin .
Aplicaciones Científicas De Investigación
Darifenacin N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and the stability of N-oxides.
Biology: Investigated for its potential biological activity and interactions with muscarinic receptors.
Medicine: Studied as a potential impurity in Darifenacin formulations, impacting the efficacy and safety of the drug.
Industry: Used in the development of analytical methods to detect and quantify impurities in pharmaceutical preparations
Mecanismo De Acción
The mechanism of action of Darifenacin, the parent compound of Darifenacin N-Oxide, is well-documented. Darifenacin selectively antagonizes the muscarinic M3 receptor . M3 receptors are involved in contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function . The mechanism of action of this compound is not explicitly mentioned in the search results.
Análisis Bioquímico
Biochemical Properties
Darifenacin N-Oxide, like Darifenacin, is likely to interact with M3 muscarinic acetylcholine receptors . These receptors are involved in various biochemical reactions, particularly those related to muscle contractions in the bladder .
Cellular Effects
Darifenacin, from which this compound is derived, is known to block M3 muscarinic acetylcholine receptors, reducing the urgency to urinate . This suggests that this compound may have similar effects.
Molecular Mechanism
Darifenacin selectively antagonizes the muscarinic M3 receptor . This receptor is involved in contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function .
Temporal Effects in Laboratory Settings
Darifenacin has a short terminal elimination half-life after intravenous and immediate-release oral dosage forms (3–4 hours) but this increased with a prolonged-release (PR) formulation (14–16 hours) .
Dosage Effects in Animal Models
Darifenacin has been studied in animal models of bladder instability .
Metabolic Pathways
Darifenacin is subject to extensive hepatic metabolism, with 3% of unchanged drug excreted in urine and faeces . Metabolism is mediated by hepatic cytochrome P450 2D6 and 3A4, the main metabolic routes being monohydroxylation in the dihydrobenzfuran ring, dihydrobenzfuran ring opening, and N-dealkylation of the pyrrolidine nitrogen . It is likely that this compound undergoes similar metabolic pathways.
Transport and Distribution
Darifenacin is well absorbed from the gastrointestinal tract and very little unchanged drug (<2%) is recovered in the faeces .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Darifenacin N-Oxide typically involves the oxidation of Darifenacin. Common reagents used for this oxidation include sodium percarbonate, titanium silicalite (TS-1) with hydrogen peroxide in methanol, and sodium perborate in acetic acid . These reagents facilitate the conversion of tertiary nitrogen compounds to N-oxides under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of efficient oxygen sources and catalysts to achieve high yields of the N-oxide. The use of continuous flow processes with catalysts like titanium silicalite in packed-bed microreactors has been noted for its efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
Darifenacin N-Oxide undergoes various chemical reactions, including:
Oxidation: The primary reaction for its formation.
Reduction: Potential reduction back to Darifenacin under specific conditions.
Substitution: Possible substitution reactions at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Sodium percarbonate, titanium silicalite with hydrogen peroxide, sodium perborate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: this compound.
Reduction: Darifenacin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
Darifenacin: The parent compound, used to treat overactive bladder.
Solifenacin: Another muscarinic receptor antagonist used for similar indications.
Vibegron: A beta-3 adrenergic agonist used for overactive bladder, with a different mechanism of action.
Uniqueness
Darifenacin N-Oxide is unique due to its formation as an oxidative impurity and its potential impact on the stability and efficacy of Darifenacin formulations. Its study helps in understanding the stability of pharmaceutical compounds and the development of methods to control impurities.
Propiedades
Número CAS |
1391080-40-2 |
|---|---|
Fórmula molecular |
C28H30N2O3 |
Peso molecular |
442.55 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
Darifenacin Impurity C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


